
O-Desacetyl-N-desmethyl Diltiazem
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desacetyl-N-desmethyl Diltiazem is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound is formed through the metabolic pathways of Diltiazem, specifically through N-demethylation and O-demethylation processes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of O-Desacetyl-N-desmethyl Diltiazem involves the deacetylation and demethylation of Diltiazem. The synthetic route typically includes:
N-demethylation: This step involves the removal of a methyl group from the nitrogen atom in the Diltiazem molecule. Common reagents for this reaction include formaldehyde and formic acid.
O-demethylation: This step involves the removal of a methyl group from the oxygen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale N-demethylation: Using formaldehyde and formic acid in a controlled environment.
Large-scale O-demethylation: Utilizing boron tribromide or aluminum chloride under industrial conditions.
化学反応の分析
Types of Reactions
O-Desacetyl-N-desmethyl Diltiazem undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or substituted amines.
科学的研究の応用
Pharmacokinetic Studies
O-Desacetyl-N-desmethyl Diltiazem has been extensively studied for its role in pharmacokinetics, particularly regarding its stability and quantification in human plasma.
Stability Indicating Assay
A study developed a method using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry to quantify Diltiazem and its metabolites, including this compound, in human plasma. The method demonstrated high sensitivity with lower limits of quantification at 0.15 ng/mL for this compound, showcasing its potential for pharmacokinetic applications in clinical settings .
Compound | Lower Limit of Quantification (ng/mL) |
---|---|
Diltiazem | 0.93 |
N-desmethyl Diltiazem | 0.24 |
This compound | 0.15 |
Drug Metabolism Studies
Research has indicated that the cytochrome P450 enzymes CYP2D6 and CYP3A4 are involved in the metabolism of Diltiazem, with this compound displaying higher affinity towards CYP2D6 compared to other metabolites. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens .
In Vitro Investigations
In vitro studies utilizing immortalized human liver cells transfected with CYP2D6 and CYP3A4 highlighted the differential metabolism of this compound, suggesting its role as an active metabolite that may influence the overall efficacy and safety profile of Diltiazem-based therapies .
Analytical Techniques
Various analytical techniques have been employed to study this compound:
- Voltammetric Detection : A novel methodology using cathodic voltammetry has been developed for detecting Diltiazem and its major metabolites in biological samples. This technique provides insights into the electrochemical behavior of these compounds, which is essential for their identification and quantification in clinical settings .
Potential Therapeutic Applications
While primarily studied as a metabolite of Diltiazem, this compound may have therapeutic implications:
- Cardiovascular Applications : Given its role as a metabolite of a well-known antihypertensive agent, further research could explore its efficacy in treating cardiovascular conditions.
- Drug Development : The incorporation of heavy isotopes, such as deuterium-labeled this compound, is gaining attention for its potential to alter pharmacokinetic profiles and improve drug formulations .
Case Studies
- Pharmacokinetic Analysis : A clinical trial assessing the pharmacokinetics of Diltiazem included measurements of this compound levels to evaluate its contribution to overall drug efficacy and safety.
- Drug Interaction Study : A study investigated the interaction between this compound and beta-blockers in patients with heart failure, highlighting the importance of understanding metabolite interactions in polypharmacy scenarios .
作用機序
O-Desacetyl-N-desmethyl Diltiazem exerts its effects by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
類似化合物との比較
Similar Compounds
Desacetyl Diltiazem: Another metabolite of Diltiazem formed through deacetylation.
N-desmethyl Diltiazem: Formed through N-demethylation of Diltiazem.
Uniqueness
O-Desacetyl-N-desmethyl Diltiazem is unique due to its dual modification (both N-demethylation and O-demethylation), which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .
生物活性
O-Desacetyl-N-desmethyl Diltiazem is a significant metabolite of the calcium channel blocker Diltiazem, which is primarily utilized in the treatment of hypertension and chronic stable angina. Understanding the biological activity of this compound is essential for assessing its pharmacological effects and therapeutic potential.
Metabolism and Pharmacokinetics
Diltiazem undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. The major metabolic pathways include N-demethylation and O-demethylation, leading to the formation of several active metabolites, including this compound. This metabolite retains a significant portion of the pharmacological activity of the parent compound.
- Key Metabolic Pathways :
This compound functions as a slow calcium channel blocker. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This mechanism leads to several physiological effects:
- Cardiac Effects :
- Vascular Effects :
- Vasodilation resulting in reduced blood pressure.
- Improved exercise tolerance in patients with chronic stable angina.
In Vitro Studies
Research indicates that this compound has a higher affinity for CYP2D6 compared to CYP3A4, suggesting that its metabolism may be more variable among individuals due to genetic polymorphisms affecting CYP2D6 activity .
Metabolite | K(m) Value (µM) | Enzyme |
---|---|---|
O-Desacetyl-N-desmethyl DTZ | ~5 | CYP2D6 |
N-Demethylation | ~540 | CYP3A4 |
This differential metabolism can influence pharmacokinetics and efficacy in various populations.
Case Studies
Several clinical studies have evaluated the effects of Diltiazem and its metabolites on cardiovascular health:
- Hypertension Management : A study demonstrated that patients receiving Diltiazem showed significant reductions in systolic and diastolic blood pressure, attributed partly to the action of its metabolites like this compound.
- Angina Pectoris : Clinical trials indicated that patients treated with formulations containing Diltiazem exhibited improved exercise tolerance and reduced anginal episodes, correlating with plasma concentrations of active metabolites .
特性
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJRKQNTGIDDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。